Benzyl[2-(4-methylcyclohexyl)ethyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl[2-(4-methylcyclohexyl)ethyl]amine is an organic compound with the molecular formula C16H25N It is a derivative of benzylamine, where the benzyl group is attached to a 2-(4-methylcyclohexyl)ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl[2-(4-methylcyclohexyl)ethyl]amine typically involves the reaction of benzylamine with 2-(4-methylcyclohexyl)ethyl halide under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzyl[2-(4-methylcyclohexyl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides or nitriles.
Reduction: Reduction reactions can convert the compound into its corresponding amine or hydrocarbon derivatives.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, while the amine group can undergo nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens (chlorine, bromine) and alkyl halides are used for substitution reactions.
Major Products
Oxidation: Amine oxides, nitriles.
Reduction: Primary amines, hydrocarbons.
Substitution: Halogenated benzyl derivatives, alkylated amines.
Scientific Research Applications
Benzyl[2-(4-methylcyclohexyl)ethyl]amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl[2-(4-methylcyclohexyl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: A simpler analog with a benzyl group attached to an amine.
Cyclohexylamine: Contains a cyclohexyl group attached to an amine.
Methylcyclohexylamine: Similar structure but with a methyl group on the cyclohexyl ring.
Uniqueness
Benzyl[2-(4-methylcyclohexyl)ethyl]amine is unique due to the presence of both a benzyl group and a 2-(4-methylcyclohexyl)ethyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be suitable.
Biological Activity
Benzyl[2-(4-methylcyclohexyl)ethyl]amine is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the available literature on its synthesis, biological effects, and mechanisms of action, supported by relevant data tables and case studies.
This compound can be synthesized through various organic reactions, typically involving alkylation processes. The compound's structure includes a benzyl group attached to a 2-(4-methylcyclohexyl)ethyl chain, which contributes to its unique biological properties.
Antimicrobial Properties
Recent studies have evaluated the antimicrobial activity of compounds related to this compound. For instance, derivatives of benzylamines have shown promising results against various bacterial strains, including Mycobacterium tuberculosis. In one study, compounds exhibited minimal inhibitory concentrations (MICs) comparable to first-line treatments like isoniazid, indicating potential as antimicrobial agents .
Cytotoxic Effects
The cytotoxicity of this compound has been assessed in various cancer cell lines. A notable study evaluated the compound's effects on human promyelocytic leukemia (HL-60) and breast cancer (MCF-7) cells. The results indicated that certain derivatives exhibited significant cytotoxic effects, with IC50 values demonstrating their potency against these cell lines .
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | HL-60 | 15.0 |
This compound | MCF-7 | 20.5 |
The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interact with specific cellular pathways involved in cell proliferation and apoptosis. For example, its ability to inhibit certain enzymes or receptors related to cancer progression has been hypothesized based on structure-activity relationship (SAR) studies .
Case Studies
Case Study 1: Anticancer Activity
A series of benzylamine derivatives were tested for their anticancer properties. Among them, this compound showed a significant reduction in cell viability in HL-60 and MCF-7 cells within 24 hours of treatment. The study concluded that the compound could be a lead candidate for further development in cancer therapy .
Case Study 2: Antimycobacterial Evaluation
In another investigation focusing on tuberculosis, compounds structurally related to this compound were synthesized and tested against M. tuberculosis. The findings revealed that some derivatives not only inhibited bacterial growth effectively but also demonstrated low cytotoxicity towards human cell lines, highlighting their therapeutic potential .
Properties
Molecular Formula |
C16H25N |
---|---|
Molecular Weight |
231.38 g/mol |
IUPAC Name |
N-benzyl-2-(4-methylcyclohexyl)ethanamine |
InChI |
InChI=1S/C16H25N/c1-14-7-9-15(10-8-14)11-12-17-13-16-5-3-2-4-6-16/h2-6,14-15,17H,7-13H2,1H3 |
InChI Key |
PDRJJENQJZJHJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)CCNCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.